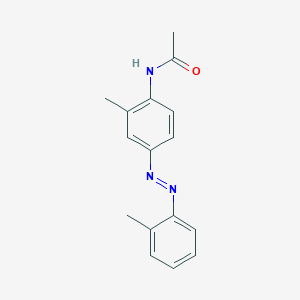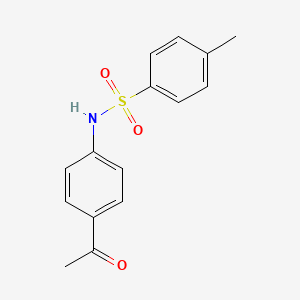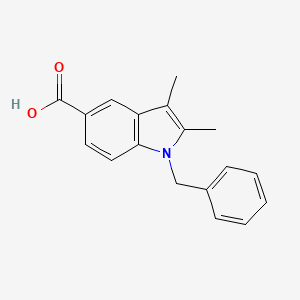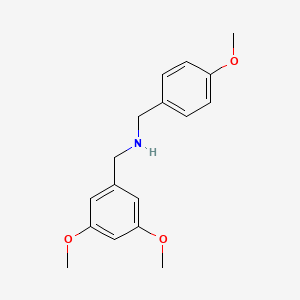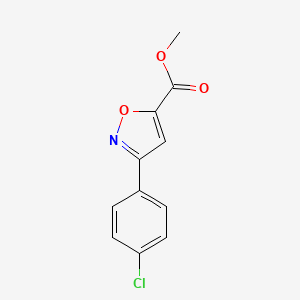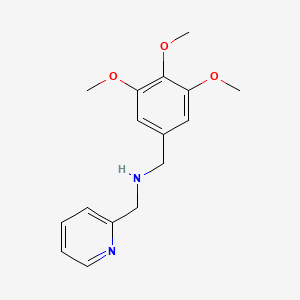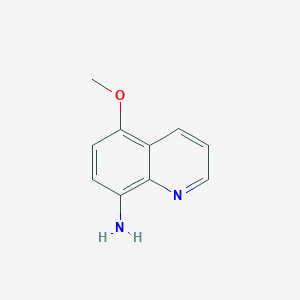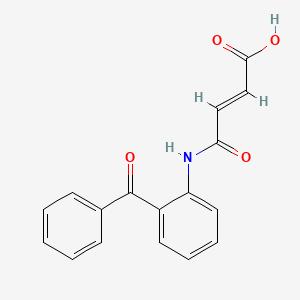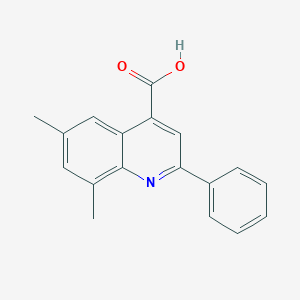
6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
“6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” is a complex chemical compound used in various scientific studies. It is often used for proteomics research and pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” is C18H15NO2 . The InChI code is 1S/C18H15NO2/c1-11-8-12(2)17-14(9-11)15(18(20)21)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) .Physical And Chemical Properties Analysis
The molecular weight of “6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” is 277.32 . It has a melting point of 231-232 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid derivatives are synthesized via various chemical reactions. For instance, they can be produced by a one-pot reaction involving dapsone, α-ketobutyric acid, and aromatic aldehydes, with CuBr2 as a catalyst. This process is noted for its operational simplicity, mild conditions, and eco-friendly nature (Javadi & Azizian, 2016). Additionally, the molecular and crystal structures of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been analyzed via X-ray structural analysis, providing insights into their chemical properties (Rudenko et al., 2013).
Antitumor Activity
- Certain derivatives of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid demonstrate potential in cancer research. Specific phenyl-substituted derivatives have shown in vivo antitumor activity, suggesting their role as 'minimal' DNA-intercalating agents with promising therapeutic potential (Atwell, Baguley & Denny, 1989). Furthermore, certain quinoline derivatives have been synthesized and evaluated for their cytotoxic properties, with some exhibiting significant cytotoxicity against various cancer cells (Zhao, Chen, Chang & Tzeng, 2005).
Antibacterial Activity
- The antibacterial properties of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid derivatives have also been explored. A study synthesized biologically important esters and amides of these compounds, revealing that some synthesized molecules showed moderate to good activity against bacteria like Salmonella typhi, Bacillus subtilis, and Pseudomonas aeruginosa (Shankerrao et al., 2012).
Applications in DNA Research
- These compounds have been used in molecular modeling to understand DNA-antitumor drug interactions. The crystal structure of a related antitumor compound provided insights into how these molecules might intercalate with DNA, correlating structural features with biological properties (McKenna, Beveridge, Jenkins, Neidle & Denny, 1989).
properties
IUPAC Name |
6,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-12(2)17-14(9-11)15(18(20)21)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTKTJKCVFHQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1363175.png)
